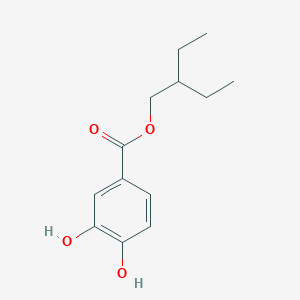
2-Ethylbutyl 3,4-dihydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2-ethylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3,4-Dihydroxybenzoic acid+2-EthylbutanolH2SO42-Ethylbutyl 3,4-dihydroxybenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly.
化学反应分析
Types of Reactions
2-Ethylbutyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base, such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 3,4-benzoquinone derivatives.
Reduction: Formation of 2-ethylbutyl 3,4-dihydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the substituent used.
科学研究应用
2-Ethylbutyl 3,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Used in the production of polymers and as an additive in various chemical processes.
作用机制
The mechanism of action of 2-Ethylbutyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the benzene ring can scavenge free radicals, thereby reducing oxidative stress in cells.
Enzyme Inhibition: It can inhibit certain enzymes, such as prolyl hydroxylase, which plays a role in the regulation of hypoxia-inducible factors (HIFs).
相似化合物的比较
Similar Compounds
Ethyl 3,4-dihydroxybenzoate: An ester derivative with similar antioxidant properties.
Methyl 3,4-dihydroxybenzoate: Another ester derivative used in similar applications.
3,4-Dihydroxybenzoic acid:
Uniqueness
2-Ethylbutyl 3,4-dihydroxybenzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and bioavailability compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are desired.
属性
CAS 编号 |
5438-57-3 |
|---|---|
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
2-ethylbutyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C13H18O4/c1-3-9(4-2)8-17-13(16)10-5-6-11(14)12(15)7-10/h5-7,9,14-15H,3-4,8H2,1-2H3 |
InChI 键 |
CCCKHDBAXCHRQZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)COC(=O)C1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


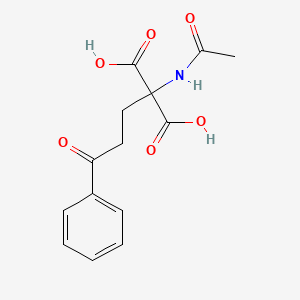
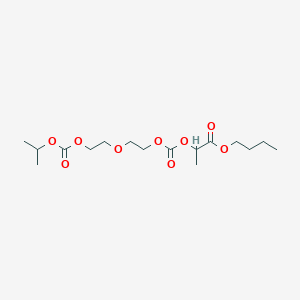
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)
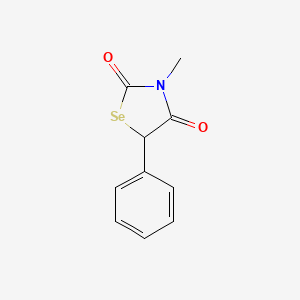
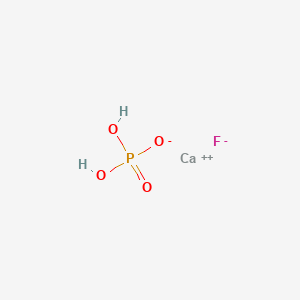
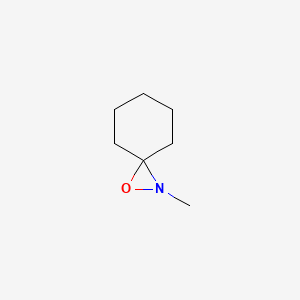
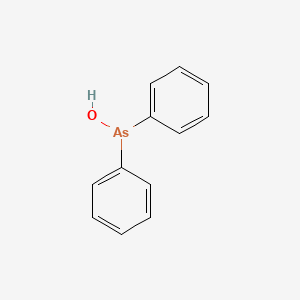
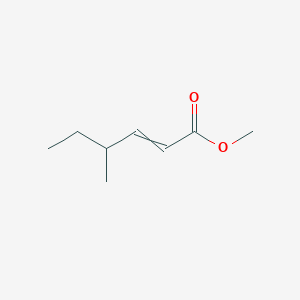
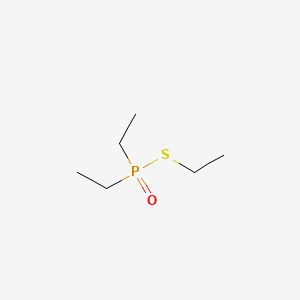

![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
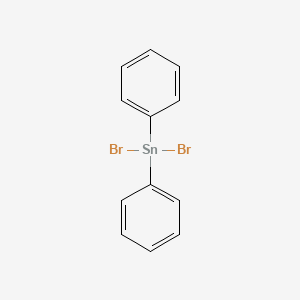
![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)
